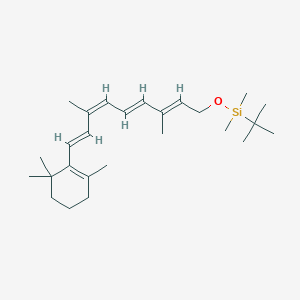

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic derivative of retinoids, which are compounds related to vitamin A. This compound is characterized by the presence of a 9-cis configuration and a tert-butyldimethylsilyl protecting group. It is primarily used in scientific research, particularly in the study of retinoid biology and chemistry.

准备方法

The synthesis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves several steps. The starting material is typically all-trans-retinol, which undergoes isomerization to form 9-cis-retinol. This isomerization can be achieved using light or chemical reagents. The 9-cis-retinol is then reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form this compound .

化学反应分析

9-cis-(tert-Butyldimethylsilyl)retinyl Ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form 9-cis-retinoic acid, a biologically active form of retinoid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield 9-cis-retinol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield 9-cis-retinol.

科学研究应用

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is widely used in scientific research due to its stability and ability to act as a precursor for other retinoid compounds. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various retinoid derivatives.

Biology: Researchers use this compound to study the biological effects of retinoids, including their role in cell differentiation and proliferation.

Medicine: It is used in the development of retinoid-based therapies for conditions such as acne, psoriasis, and certain types of cancer.

作用机制

The mechanism of action of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves its conversion to active retinoid forms, such as 9-cis-retinoic acid. These active forms bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. The binding of retinoids to these receptors modulates the transcription of genes involved in cell growth, differentiation, and apoptosis .

相似化合物的比较

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is unique due to its 9-cis configuration and the presence of a tert-butyldimethylsilyl protecting group. Similar compounds include:

All-trans-retinyl acetate: A derivative of all-trans-retinol, used in similar research applications.

13-cis-retinoic acid: An isomer of retinoic acid, used in the treatment of severe acne.

9-cis-retinoic acid: The active form of this compound, used in research and potential therapeutic applications.

These compounds share similar biological activities but differ in their chemical structures and specific applications.

生物活性

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic retinoid compound derived from retinol, which plays a crucial role in various biological processes, particularly in vision and cellular differentiation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C26H44OSi

- Molecular Weight : 400.71 g/mol

- CAS Number : 210700-52-0

- Structure : The compound features a retinoid backbone with a tert-butyldimethylsilyl group that enhances its stability and solubility in organic solvents.

This compound acts primarily through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors regulate gene expression involved in:

- Cell Growth and Differentiation : The compound promotes differentiation in various cell types, including keratinocytes and neuronal cells.

- Vision : It is involved in the visual cycle, where it aids in the regeneration of visual pigments.

- Antioxidant Activity : Similar to other retinoids, it exhibits antioxidant properties that may protect cells from oxidative stress.

Transcriptional Activity

Research has demonstrated that this compound exhibits significant transcriptional activity. A study evaluated its effects on gene expression using retinoic acid response elements (RARE) and retinoid X response elements (RXRE). The compound showed promising results in activating RXR-selective pathways, which are crucial for cellular differentiation and development .

| Compound | RARE Activity | RXRE Activity |

|---|---|---|

| This compound | Moderate | High |

| 9-cis-Retinoic Acid | High | High |

| All-trans-Retinoic Acid | Low | Moderate |

Case Studies

- Skin Health : In a clinical study involving patients with acne vulgaris, topical application of retinoids including this compound led to significant improvements in skin texture and reduction in lesions. The compound's ability to modulate keratinocyte differentiation was highlighted as a key mechanism .

- Cancer Research : Investigations into the anticancer properties of this retinoid showed that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. In vitro studies indicated that treatment with this compound resulted in increased expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption when administered orally or topically. Its silyl group enhances lipid solubility, facilitating better bioavailability compared to other retinoids. Metabolism primarily occurs through enzymatic cleavage to yield active metabolites involved in the retinoid signaling pathway.

Safety and Toxicology

While retinoids are generally well-tolerated, high doses can lead to toxicity characterized by hypervitaminosis A symptoms. However, studies indicate that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported .

属性

IUPAC Name |

tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHWHHSTDVNQC-CHOXORPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。